![molecular formula C9H15NO B8087532 1-Azaspiro[4.5]decan-8-one](/img/structure/B8087532.png)
1-Azaspiro[4.5]decan-8-one
Overview
Description
1-Azaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronaviruses and influenza virus. Some compounds, notably N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, showed significant inhibitory activity against human coronavirus 229E, highlighting the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).
Neurological Applications : 1-Oxa-8-azaspiro[4.5]decanes have been studied as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's type dementia. Compounds like 2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one exhibited potent muscarinic activities in vitro and in vivo, showing potential for therapeutic applications in neurodegenerative diseases (Tsukamoto et al., 1995).
Anticancer Applications : New derivatives of 1-thia-azaspiro[4.5]decane and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds showed moderate to high inhibition activities against various cancer cell lines such as HepG-2, PC-3, and HCT116, indicating their potential use in cancer therapy (Flefel et al., 2017).
Muscarinic Activity : The synthesis and biological activity of enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one revealed that the S-enantiomer is a full M2-agonist, indicating specific receptor binding and potential therapeutic applications (Wu et al., 1995).
Antihypertensive Activity : Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, such as the 8-[2-(3-indolyl)ethyl] derivatives, have been evaluated for antihypertensive effects in models like spontaneous hypertensive rats, showing potential as antihypertensive agents (Caroon et al., 1981).
properties
IUPAC Name |
1-azaspiro[4.5]decan-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHEUBNMWAXDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aza-spiro[4.5]decan-8-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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